molecular formula C10H15N3O3S B14816682 N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14816682
M. Wt: 257.31 g/mol
InChI Key: RYTPSZJBFRMQJA-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-7(5-11)4-9(6-12-10)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13)

InChI Key

RYTPSZJBFRMQJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines.

Scientific Research Applications

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine . These compounds share a similar sulfonamide functional group but differ in their specific structures and properties.

Uniqueness

N-(3-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature may confer unique biological activities and chemical reactivity compared to other sulfonamides.

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